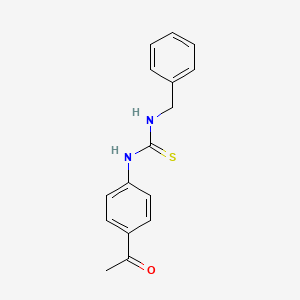

1-(4-Acetylphenyl)-3-benzylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12(19)14-7-9-15(10-8-14)18-16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAYDBBLORIHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the thiourea derivative, 1-(4-Acetylphenyl)-3-benzylthiourea. This document details a probable synthetic route, outlines expected physicochemical and spectroscopic properties based on closely related compounds, and discusses potential biological activities, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Thiourea derivatives are a prominent class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The structural versatility of the thiourea backbone allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates an acetylphenyl moiety, a common feature in pharmacologically active molecules, and a benzyl group, which can influence lipophilicity and binding interactions with biological targets. This guide serves as a technical resource for the synthesis and detailed characterization of this promising compound.

Synthesis

The synthesis of this compound is most effectively achieved through the nucleophilic addition of an amine to an isothiocyanate. Specifically, the reaction involves 4-aminoacetophenone and benzyl isothiocyanate.

Experimental Protocol:

-

Materials: 4-aminoacetophenone, benzyl isothiocyanate, and a suitable solvent such as acetone, acetonitrile, or ethanol.

-

Procedure:

-

Dissolve equimolar amounts of 4-aminoacetophenone and benzyl isothiocyanate in a suitable solvent (e.g., acetone) in a round-bottom flask.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound as a solid.

-

The purified product should be dried under vacuum.

-

Characterization

The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

3.1. Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂OS |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water |

3.2. Spectroscopic Data

The following tables summarize the expected spectral data for this compound.

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | N-H (thiourea) |

| ~8.5 | Singlet | 1H | N-H (thiourea) |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to acetyl group) |

| ~7.6 | Doublet | 2H | Aromatic H (meta to acetyl group) |

| ~7.3-7.4 | Multiplet | 5H | Aromatic H (benzyl group) |

| ~4.8 | Doublet | 2H | CH₂ (benzyl group) |

| ~2.5 | Singlet | 3H | CH₃ (acetyl group) |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (acetyl group) |

| ~181 | C=S (thiourea) |

| ~143 | Aromatic C (para to acetyl group) |

| ~138 | Aromatic C (ipso, benzyl group) |

| ~132 | Aromatic C (ipso, acetylphenyl group) |

| ~129 | Aromatic C (ortho to acetyl group) |

| ~128 | Aromatic C (benzyl group) |

| ~127 | Aromatic C (benzyl group) |

| ~118 | Aromatic C (meta to acetyl group) |

| ~49 | CH₂ (benzyl group) |

| ~27 | CH₃ (acetyl group) |

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1670 | C=O stretching (acetyl group) |

| ~1590 | C=C aromatic stretching |

| ~1540 | N-H bending |

| ~1360 | C-N stretching |

| ~1250 | C=S stretching |

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Assignment |

| ~285 | [M+H]⁺ |

| ~307 | [M+Na]⁺ |

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a range of biological activities, with anticancer and antibacterial effects being particularly prominent. The structural motifs within this compound suggest potential interactions with various biological targets.

4.1. Anticancer Activity

Many thiourea derivatives exert their anticancer effects through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. Potential mechanisms include:

-

Kinase Inhibition: The acetylphenyl group might facilitate binding to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), leading to the inhibition of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.

-

Apoptosis Induction: The compound could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Topoisomerase Inhibition: Some thiourea derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.

4.2. Antibacterial Activity

The antibacterial action of thiourea derivatives can be attributed to several mechanisms:

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for bacterial replication and survival.

-

Cell Membrane Disruption: The lipophilic nature of the benzyl group may facilitate the compound's insertion into the bacterial cell membrane, leading to its disruption and increased permeability.

-

Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.

Conclusion

This compound is a compound of significant interest for drug discovery and development, owing to the established biological activities of the thiourea scaffold. This technical guide provides a foundational framework for its synthesis and characterization. The detailed experimental protocol, though generalized, offers a robust starting point for its preparation. The tabulated spectral data, derived from analogous compounds, provide a reliable reference for structural verification. The proposed mechanisms of action in cancer and bacterial cells highlight the therapeutic potential of this molecule and suggest avenues for further biological evaluation. Researchers are encouraged to use this guide as a comprehensive resource for their investigations into the promising therapeutic applications of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-(4-Acetylphenyl)-3-benzylthiourea and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent anticancer and enzyme inhibitory effects. This technical guide delves into the putative mechanism of action of 1-(4-Acetylphenyl)-3-benzylthiourea, a representative member of this class. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally analogous compounds to propose a likely mechanism of action. This guide provides a comprehensive overview of its potential cytotoxic effects, target interactions, and associated signaling pathways, supported by quantitative data from related molecules, detailed experimental protocols for key assays, and visual representations of molecular pathways and experimental workflows.

Introduction

The thiourea scaffold, characterized by the R1R2NC(=S)NR3R4 functional group, is a versatile pharmacophore that has been extensively explored in medicinal chemistry. The presence of sulfur and nitrogen atoms allows for diverse intermolecular interactions, making thiourea derivatives capable of binding to a variety of biological targets. The subject of this guide, this compound, incorporates an acetylphenyl group and a benzyl group, structural motifs that are frequently associated with biological activity. This document aims to provide a detailed technical overview of its probable mechanism of action by drawing parallels with closely related and well-studied thiourea analogs.

Putative Mechanism of Action: Insights from Analogs

Based on the current body of research on analogous thiourea derivatives, the mechanism of action of this compound is likely multifaceted, primarily revolving around the induction of cytotoxicity in cancer cells through the inhibition of key enzymes and the triggering of apoptotic pathways.

Enzyme Inhibition

Thiourea derivatives have been identified as potent inhibitors of several enzymes crucial for cancer cell proliferation and survival. The primary targets are believed to be protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other enzymes like Sirtuin 2 (SIRT2).

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Several thiourea derivatives have demonstrated the ability to inhibit EGFR, thereby blocking downstream signaling pathways.

-

Sirtuin 2 (SIRT2) Inhibition: SIRT2 is a member of the sirtuin family of protein deacetylases. It is involved in the regulation of cell cycle, genomic stability, and metabolism. Inhibition of SIRT2 has been shown to induce cell death in cancer cells.

Induction of Apoptosis

A common outcome of the biological activity of anticancer thiourea derivatives is the induction of programmed cell death, or apoptosis. This is often a consequence of the inhibition of survival signaling pathways and the activation of pro-apoptotic proteins.

Signaling Pathways

The inhibition of key enzymes like EGFR by this compound and its analogs is expected to disrupt critical intracellular signaling cascades.

Caption: Proposed EGFR signaling pathway inhibition.

Quantitative Data from Analogous Compounds

Table 1: Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

| Compound | IC50 (µM) |

| Derivative 21 | 5.42 |

| Derivative 22 | 2.47 |

| Derivative 25 | 8.05 |

| Derivative 26 | 25.4 |

| Cisplatin (Reference) | 11.71 |

Table 2: Cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against Breast Cancer Cell Lines

| Cell Line | IC50 (mM) |

| MCF-7 | 0.31 |

| T47D | 0.94 |

Table 3: Cytotoxicity of N-benzoyl-3-allylthiourea against Breast Cancer Cell Lines

| Cell Line | IC50 (mM) |

| MCF-7 | 1.47 |

| MCF-7/HER-2 | 0.64 |

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for elucidating the mechanism of action of thiourea derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).[2]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

-

MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.[2][3]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the EGFR enzyme, and varying concentrations of this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

Caption: General workflow for in silico molecular docking.

Protocol:

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable software package.

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site or binding pocket of the protein.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site. The program will generate multiple possible conformations and orientations.

-

Scoring and Analysis: The docking software will calculate a binding score for each pose, which estimates the binding affinity. Analyze the top-ranked poses to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on structurally similar thiourea derivatives provides a strong foundation for a proposed mechanism centered on cytotoxicity via enzyme inhibition and induction of apoptosis. The presented quantitative data from analogs highlights the potential of this compound class as potent anticancer agents.

Future research should focus on obtaining direct experimental data for this compound to validate the proposed mechanism. This would include:

-

In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its IC50 values.

-

Enzyme inhibition assays against a panel of relevant kinases and other potential targets to identify its specific molecular targets and determine its inhibitory constants (Ki).

-

Cell-based assays to investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways.

-

In vivo studies in animal models to evaluate its efficacy and safety profile.

The detailed protocols and conceptual frameworks provided in this technical guide offer a roadmap for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel thiourea derivatives.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

Spectroscopic Analysis of 1-(4-Acetylphenyl)-3-benzylthiourea: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) for 1-(4-Acetylphenyl)-3-benzylthiourea could not be located. This suggests that while the compound may have been synthesized, its detailed spectral characterization has not been published in readily accessible sources.

This guide, therefore, provides a technical framework for researchers, scientists, and drug development professionals on the standard methodologies used to acquire and interpret such data for novel thiourea derivatives. The experimental protocols outlined below are based on established practices for the characterization of similar organic compounds.

Experimental Protocols

The synthesis of this compound would typically be followed by rigorous purification, usually by recrystallization or column chromatography, to ensure the sample is free of impurities that could interfere with spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film. For a KBr pellet, a small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a transparent disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Expected Absorptions:

-

N-H stretching: Around 3200-3400 cm⁻¹ (likely two bands for the two N-H groups).

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic CH₂).

-

C=O stretching (acetyl group): A strong absorption around 1680 cm⁻¹.

-

C=S stretching (thiourea): A medium to weak absorption around 1100-1300 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the fingerprint region, typically between 1200-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, providing detailed information about its structure and connectivity.

Methodology: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Data Acquisition:

-

A standard proton experiment is run to obtain the ¹H NMR spectrum.

-

Integration of the signals reveals the relative number of protons.

-

Splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum where each unique carbon atom appears as a single line.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation

While specific data is unavailable, the following tables illustrate how the quantitative spectroscopic information for this compound would be structured for clear comparison and analysis.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | s, d, t, q, m | #H | e.g., Ar-H, N-H, CH₂, CH₃ |

| Value | s, d, t, q, m | #H | e.g., Ar-H, N-H, CH₂, CH₃ |

| Value | s, d, t, q, m | #H | e.g., Ar-H, N-H, CH₂, CH₃ |

| Value | s, d, t, q, m | #H | e.g., Ar-H, N-H, CH₂, CH₃ |

| Value | s, d, t, q, m | #H | e.g., Ar-H, N-H, CH₂, CH₃ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., C=S, C=O, Ar-C, CH₂, CH₃ |

| Value | e.g., C=S, C=O, Ar-C, CH₂, CH₃ |

| Value | e.g., C=S, C=O, Ar-C, CH₂, CH₃ |

| Value | e.g., C=S, C=O, Ar-C, CH₂, CH₃ |

| Value | e.g., C=S, C=O, Ar-C, CH₂, CH₃ |

Table 3: Hypothetical IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | s, m, w, br | e.g., N-H stretch, C=O stretch |

| Value | s, m, w, br | e.g., N-H stretch, C=O stretch |

| Value | s, m, w, br | e.g., N-H stretch, C=O stretch |

| Value | s, m, w, br | e.g., N-H stretch, C=O stretch |

| Value | s, m, w, br | e.g., N-H stretch, C=O stretch |

| s = strong, m = medium, w = weak, br = broad |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

The Crystallographic Landscape of Acetylphenyl-Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystallographic and synthetic aspects of N-acyl-N'-arylthiourea derivatives, focusing on compounds structurally analogous to 1-(4-Acetylphenyl)-3-benzylthiourea. Due to the absence of specific crystallographic data for this compound in the searched literature, this paper presents a comprehensive overview of closely related structures, namely 1-(4-Acetylphenyl)-3-butyrylthiourea. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the molecular and supramolecular structures, and discusses the potential implications for drug design and materials science. The data is presented in a structured format to facilitate understanding and further research in this area.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities and applications in medicinal chemistry and materials science. Their ability to form stable complexes with metal ions and participate in various hydrogen bonding interactions makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=S, C=O) allows for the formation of predictable and robust supramolecular assemblies, influencing their physicochemical properties and biological activities. This guide focuses on the structural elucidation of acetylphenyl-thiourea derivatives, providing a foundational understanding for researchers in the field.

Synthesis and Crystallization

The synthesis of N-acyl-N'-arylthioureas typically involves a multi-step process, which can be adapted for various derivatives. The general synthetic pathway is outlined below, followed by a detailed experimental protocol for a representative compound.

General Synthetic Workflow

The synthesis of the title compound and its analogs generally follows a two-step procedure. The first step involves the in-situ generation of an acyl isothiocyanate, which then reacts with an appropriate amine in the second step to yield the final thiourea derivative.

Detailed Experimental Protocol: Synthesis of 1-(4-Acetylphenyl)-3-butyrylthiourea[1][2]

This protocol is adapted from the synthesis of 1-(4-Acetylphenyl)-3-butyrylthiourea and serves as a representative method.

-

Materials:

-

Butanoyl chloride (0.1 mol)

-

Ammonium thiocyanate (0.1 mol)

-

4-Aminoacetophenone (0.1 mol)

-

Dry Acetone

-

-

Procedure:

-

A solution of butanoyl chloride (0.1 mol) in dry acetone (75 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in dry acetone (55 ml).

-

The reaction mixture is refluxed for 45 minutes to facilitate the formation of butanoyl isothiocyanate.

-

After cooling to room temperature, a solution of 4-aminoacetophenone (0.1 mol) in dry acetone (25 ml) is added to the mixture.

-

The resulting mixture is refluxed for an additional 1.5 hours.

-

The reaction mixture is then poured into five times its volume of cold water, leading to the precipitation of the solid thiourea product.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Crystallographic Data and Structure Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. The following section summarizes the crystallographic data for 1-(4-Acetylphenyl)-3-butyrylthiourea.

Crystal Data and Structure Refinement

The crystallographic parameters and refinement details for 1-(4-Acetylphenyl)-3-butyrylthiourea are presented in the table below.

| Parameter | 1-(4-Acetylphenyl)-3-butyrylthiourea [1] |

| Empirical Formula | C₁₃H₁₆N₂O₂S |

| Formula Weight | 264.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5111 (5) |

| b (Å) | 9.7585 (8) |

| c (Å) | 10.5036 (5) |

| α (°) | 65.283 (5) |

| β (°) | 76.245 (4) |

| γ (°) | 68.589 (5) |

| Volume (ų) | 647.78 (8) |

| Z | 2 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Calculated Density (g/cm³) | 1.355 |

| Absorption Coeff. (mm⁻¹) | 0.25 |

| F(000) | 280 |

| Final R indices [I>2σ(I)] | R1 = 0.031, wR2 = 0.088 |

| R indices (all data) | R1 = 0.036, wR2 = 0.091 |

Molecular Structure and Conformation

The molecular structure of 1-(4-Acetylphenyl)-3-butyrylthiourea reveals several key features. The molecule adopts a thioamide form. A significant feature is the presence of a strong intramolecular hydrogen bond between the N-H group of the thiourea moiety and the oxygen atom of the butyryl carbonyl group, forming a six-membered ring.[2] This interaction contributes to the planarity of the molecule.

The bond lengths within the thiourea core (C-N and C=S) and the acetylphenyl group provide insights into the electronic distribution. For instance, the C=S bond length is typical for a thioamide, and the C-N bonds exhibit partial double bond character, indicating electron delocalization across the N-C=S system.

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules of 1-(4-Acetylphenyl)-3-butyrylthiourea are linked into chains by intermolecular hydrogen bonds. Specifically, the other N-H group of the thiourea moiety forms a hydrogen bond with the oxygen atom of the acetyl group of a neighboring molecule.[1] These chains are further interconnected through weaker C-H···O and C-H···S interactions, building up a three-dimensional supramolecular architecture.

Relevance to Drug Development

The structural information derived from crystallographic studies is paramount in drug design and development. The ability of acetylphenyl-thiourea derivatives to form specific hydrogen bonding patterns and their defined three-dimensional shapes can be exploited for the design of inhibitors for various biological targets. The acetylphenyl moiety can be involved in π-π stacking interactions, while the thiourea core provides a rigid linker and multiple points for hydrogen bonding. Understanding these interactions at a molecular level is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and crystal structure of a representative acetylphenyl-thiourea derivative, 1-(4-Acetylphenyl)-3-butyrylthiourea, as an analogue to the requested this compound. The detailed experimental protocols and crystallographic data presented herein offer a valuable resource for researchers in medicinal chemistry, materials science, and crystallography. The insights into the molecular conformation and supramolecular assembly through hydrogen bonding are fundamental for the rational design of new molecules with desired physicochemical and biological properties. Further studies on a wider range of derivatives are warranted to fully explore the potential of this chemical scaffold.

References

Solubility Profile of 1-(4-Acetylphenyl)-3-benzylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the compound 1-(4-Acetylphenyl)-3-benzylthiourea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a comprehensive approach based on established methodologies for determining the solubility of poorly soluble organic compounds, drawing parallels from structurally related thiourea derivatives.

Introduction

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. Like many thiourea-based compounds, it is anticipated to exhibit low aqueous solubility, a critical parameter influencing its bioavailability and formulation development. Understanding its solubility in a range of solvents is paramount for its effective utilization in research and development.

Predicted Solubility and Qualitative Observations

In synthetic procedures for similar N-acyl or N-aryl thiourea derivatives, solvents such as ethanol are often employed for recrystallization.[1] This indicates that this compound is expected to have appreciable solubility in lower alcohols and potentially other polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly upon heating.

Experimental Protocol for Solubility Determination

The following is a standardized experimental protocol for the quantitative determination of the solubility of this compound, adapted from established methods for poorly soluble drugs.[2][3]

Materials and Equipment

-

This compound (purity >98%)

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, polyethylene glycol 400)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: The solubility is determined by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

The workflow for this experimental protocol can be visualized as follows:

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | TBD |

| Ethanol | 25 | TBD |

| Methanol | 25 | TBD |

| Isopropanol | 25 | TBD |

| Acetone | 25 | TBD |

| Acetonitrile | 25 | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD |

| Polyethylene Glycol 400 | 25 | TBD |

| TBD: To Be Determined |

Potential Signaling Pathways Modulated by Thiourea Derivatives

Thiourea derivatives have been investigated for their potential to modulate various biological pathways, particularly in the context of cancer research.[1] While the specific molecular targets of this compound have not been elucidated, related compounds have been shown to interfere with cancer cell signaling pathways.[1] A generalized representation of a signaling pathway that could potentially be influenced by such compounds is the NF-κB signaling pathway, which is crucial in inflammation and cell survival.

Figure 2: Potential modulation of the NF-κB signaling pathway by thiourea derivatives.

Disclaimer: The signaling pathway diagram is a generalized representation and has not been specifically validated for this compound. Further research is required to identify the precise molecular targets and mechanisms of action of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific experimental data is currently lacking, the provided experimental protocol offers a robust methodology for its determination. The qualitative assessment suggests poor aqueous solubility and better solubility in organic solvents. A comprehensive understanding of its solubility profile is a critical first step for the future development and application of this compound in various scientific disciplines.

References

The Therapeutic Potential of Acetylphenyl Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The following in-depth technical guide explores the burgeoning therapeutic potential of acetylphenyl thiourea compounds. This class of molecules has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, antiviral, antibacterial, and antioxidant properties. This document provides a comprehensive overview of the current state of research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and drug development in this promising area.

Quantitative Data Summary

The biological activities of various acetylphenyl thiourea derivatives have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Stronger than hydroxyurea | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [3] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [3] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [3] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [3] |

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [4] |

| 1-(4-acetylphenyl)-3-phenylthiourea based pyrazole hybrid 5 | HCT-116 (Colon) | 2.29 ± 0.46 | [5] |

| 1-(4-acetylphenyl)-3-phenylthiourea based pyrazole hybrid 6 | HCT-116 (Colon) | 9.71 ± 0.34 | [5] |

| 1-(4-acetylphenyl)-3-phenylthiourea based pyrazole hybrid 8 | HCT-116 (Colon) | Strong cytotoxic effect | [5] |

Note: "Stronger than hydroxyurea" indicates a qualitative comparison from the source.

Table 2: Antiviral Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Virus | EC50 (µM) / Inhibition | Cell Line | Reference |

| Compound 19b (Acyl thiourea-based) | Influenza A/WSN/33/H1N1 | 0.015 | Not Specified | [6] |

| Compound 3b | HIV-1 (IIIB) | IC50: 54.9 µg/ml | MT-4 | [7] |

| Compound 3b | HIV-2 (ROD) | IC50: 65.9 µg/ml | MT-4 | [7] |

| N-(BT-2-yl)-N′-(aryl)thioureas 29e | HIV-1 | Good activity | Not Specified | [8] |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Non-cytotoxic up to 320µM | HepG2, HepG2.2.15 | [9] |

Table 3: Antibacterial Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) / Inhibition Zone (mm) | Reference |

| Benzothiazole moiety (1b) | E. coli ATCC 25922 | MBIC: 625 | [10] |

| 6-methylpyridine moiety (1d) | E. coli ATCC 25922 | MBIC: 625 | [10] |

| Thiouracil derivative 7u | SecA ATPase | IC50 lower than lead compound 2 | Not Specified |

| Thiouracil derivative TD4 | MRSA, S. epidermidis, E. faecalis | 2-16 | [11] |

| [2-(phenylcarbamothioylcarbamoyl)phenyl] acetate | E. coli ATCC 8739 | Highest among synthesized compounds | [12] |

| Thiourea 2a | K. pneumoniae, E. coli, S. typhi, M. luteus | Concentration-dependent inhibition | [13] |

MBIC: Minimum Biofilm Inhibitory Concentration

Table 4: Antioxidant Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 6-methylpyridine moiety (1d) | DPPH | ~43% capacity | [10] |

| Compound 29 | DPPH | 5.8 | [3] |

| Compound 27 | DPPH | 42.3 | [3] |

| Compound 24 | DPPH | 45 | [3] |

| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | DPPH | 45 | [3] |

| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | ABTS | 52 | [3] |

| Compound 5 | DPPH | 37.50 | [14] |

| Compound 1 | DPPH | 63.02 | [14] |

| Compound 5 | ABTS | 44.60 | [14] |

| Compound 1 | ABTS | 67.08 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of acetylphenyl thiourea compounds and for key biological assays cited in the literature.

General Synthesis of N-((4-acetylphenyl)carbamothioyl)benzamide Derivatives

This protocol describes a common method for synthesizing N-acyl thiourea derivatives.

Materials:

-

Substituted benzoyl chloride

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

-

4-aminoacetophenone

-

Dry acetone

-

Ethanol for recrystallization

Procedure:

-

A solution of the appropriately substituted benzoyl chloride (1 equivalent) in dry acetone is prepared.

-

To this solution, potassium thiocyanate (1 equivalent) is added, and the mixture is refluxed for approximately 30-60 minutes to form the corresponding acyl isothiocyanate in situ.[15][16]

-

After cooling the reaction mixture to room temperature, a solution of 4-aminoacetophenone (1 equivalent) in dry acetone is added.[15]

-

The resulting mixture is then refluxed for an extended period, typically 8-24 hours, while the reaction progress is monitored by Thin Layer Chromatography (TLC).[14]

-

Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol, to yield the pure N-((4-acetylphenyl)carbamothioyl)benzamide derivative.[17]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Acetylphenyl thiourea compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Prepare serial dilutions of the acetylphenyl thiourea compounds in the cell culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay is used for the initial screening of compounds to evaluate their ability to inhibit virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus (e.g., MT-4, Vero)

-

Virus stock

-

Complete cell culture medium

-

Acetylphenyl thiourea compounds dissolved in DMSO

-

96-well plates

-

Microscope

Procedure:

-

Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the diluted compounds.

-

Add a predetermined amount of virus to each well (except for the cell control wells).

-

Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

-

Incubate the plates at 37°C and observe daily for the appearance of cytopathic effects (CPE), such as cell rounding and detachment, under a microscope.[15]

-

The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC50) compared to the virus control. This is often assessed visually or by a cell viability assay like the MTT assay.[15]

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Acetylphenyl thiourea compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with 10 µL of the standardized bacterial suspension.[11]

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.[11]

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)

-

Acetylphenyl thiourea compounds dissolved in a suitable solvent

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol. This solution has a deep purple color.[18]

-

Prepare various concentrations of the test compounds.

-

In a test tube or a 96-well plate, mix a specific volume of the test compound solution with the DPPH solution.[18] A common ratio is 1:1 or 1:2 (sample:DPPH).

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[18]

-

Measure the absorbance of the solution at 517 nm.[7]

-

The scavenging activity is indicated by the discoloration of the DPPH solution from purple to yellow. The percentage of scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[19]

Signaling Pathways and Mechanisms of Action

Acetylphenyl thiourea derivatives exert their therapeutic effects by modulating various cellular signaling pathways. This section provides diagrams of key pathways implicated in their mechanism of action.

Caption: EGFR signaling pathway inhibited by acetylphenyl thiourea derivatives.

Caption: Ubiquitin-proteasome pathway for viral protein degradation.

Experimental and Drug Development Workflow

The development of acetylphenyl thiourea compounds as therapeutic agents follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.

Caption: Workflow for acetylphenyl thiourea drug development.

This technical guide provides a foundational resource for researchers and professionals engaged in the exploration of acetylphenyl thiourea compounds. The presented data, protocols, and visualizations are intended to streamline research efforts and accelerate the translation of these promising molecules into novel therapeutic agents. Further investigations are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles for clinical applications.

References

- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. japsonline.com [japsonline.com]

- 14. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

Initial Screening of Novel Thiourea Analogs for Anticancer Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a representative initial screening process for a novel thiourea derivative, 1-(4-Acetylphenyl)-3-benzylthiourea, for which specific experimental data is not publicly available. The methodologies, data, and pathways described herein are based on established practices and findings from studies on structurally related thiourea compounds with demonstrated anticancer properties. This document serves as an illustrative framework for the evaluation of new chemical entities in this class.

Abstract

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1][2] Their mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.[3] This guide details a typical workflow for the initial in vitro screening of a novel thiourea analog, this compound, to assess its potential as an anticancer agent. The outlined process includes synthesis, cytotoxicity evaluation against a panel of human cancer cell lines, and preliminary mechanistic studies to elucidate its mode of action. All presented data are hypothetical and for illustrative purposes.

Introduction

The thiourea scaffold, characterized by the -NHC(=S)NH- linker, is a versatile pharmacophore in medicinal chemistry.[4] Modifications to the N- and N'-substituents can significantly influence the compound's biological activity, leading to the development of potent and selective anticancer agents.[1][4] Numerous thiourea derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[1][5][6] The proposed compound, this compound, incorporates an acetylphenyl group and a benzyl group, moieties that can be explored for their contribution to anticancer efficacy. An initial screening is essential to determine the cytotoxic potential and selectivity of this novel compound.

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas can typically be achieved through a multi-step reaction. A common method involves the reaction of an isothiocyanate with an amine. For the title compound, a plausible synthetic route is initiated by converting 4-aminoacetophenone to 4-acetylphenyl isothiocyanate, which is then reacted with benzylamine.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines and a normal cell line to determine its therapeutic index.

Experimental Protocols

Cell Lines and Culture:

-

Human Cancer Cell Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and PC-3 (prostate cancer).

-

Normal Cell Line: HaCaT (human keratinocytes) or Vero (monkey kidney epithelial cells).[1][5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Data Presentation

The cytotoxic activity of this compound is summarized in the table below. Cisplatin is used as a positive control.

| Compound | IC50 (µM) ± SD | |||

| MCF-7 | A549 | HCT116 | HaCaT | |

| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.8 ± 0.5 | >100 |

| Cisplatin | 5.2 ± 0.4 | 7.9 ± 0.6 | 4.1 ± 0.3 | 25.4 ± 2.1 |

Data are hypothetical and presented as mean ± standard deviation from three independent experiments.

Preliminary Mechanistic Studies

Following the initial cytotoxicity screening, preliminary studies are conducted to understand the mechanism by which the compound induces cell death.

Experimental Protocols

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

HCT116 cells are treated with this compound at its IC50 concentration for 24 hours.

-

The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis: This assay determines the effect of the compound on the progression of the cell cycle.

-

HCT116 cells are treated with the compound at its IC50 concentration for 24 hours.

-

The cells are harvested, fixed in cold 70% ethanol, and stored at -20°C overnight.

-

The fixed cells are washed with PBS, treated with RNase A, and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Potential Signaling Pathway Modulation

Thiourea derivatives have been reported to modulate various signaling pathways involved in cancer progression, such as the EGFR and PI3K/Akt pathways.[5][7] Molecular docking studies and western blot analysis can be employed to investigate the potential molecular targets of this compound.

Conclusion

The initial screening of this compound, as outlined in this guide, provides a foundational framework for evaluating its anticancer potential. The hypothetical data suggests that the compound exhibits selective cytotoxicity towards cancer cells and may induce apoptosis. Further investigations, including in vivo studies and detailed mechanistic analyses, would be necessary to validate these preliminary findings and to establish the compound's profile as a potential therapeutic agent. The diverse biological activities of thiourea derivatives continue to make them an attractive scaffold for the development of novel anticancer drugs.[2]

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers

Disclaimer: This technical guide addresses the antimicrobial spectrum of thiourea derivatives that are structurally related to 1-(4-Acetylphenyl)-3-benzylthiourea. An extensive search of scientific literature did not yield specific antimicrobial data for this compound. The information presented herein is based on studies of analogous compounds and is intended to provide researchers, scientists, and drug development professionals with insights into the potential antimicrobial activities of this class of molecules.

Introduction to Thiourea Derivatives as Antimicrobial Agents

Thiourea derivatives have emerged as a versatile class of compounds with a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function and to interact with various cellular targets. The structural diversity of thiourea derivatives, allowing for the introduction of various substituents, provides a powerful tool for modulating their antimicrobial potency and spectrum. This guide summarizes key findings on the antimicrobial activities of substituted phenylthiourea and benzoylthiourea derivatives, offering a glimpse into the potential of this compound as an antimicrobial agent.

Quantitative Antimicrobial Data of Structurally Related Thiourea Derivatives

The antimicrobial efficacy of several thiourea derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following tables summarize the MIC values of representative compounds against a panel of bacteria and fungi.

Table 1: Antibacterial Activity of Selected Thiourea Derivatives (MIC in µg/mL)

| Compound/Sample | Salmonella typhimurium | Escherichia coli | Nitrobacter | Reference |

| 4-Bromophenylthiourea | 100 | 125 | 100 | [3] |

| 4-Methyl-phenylthiourea | 125 | 100 | 125 | [3] |

| 2,5-Dichloro-phenylthiourea | 100 | 125 | 100 | [3] |

| 4-Chloro-phenylthiourea | 125 | 100 | 125 | [3] |

| Chloramphenicol (Standard) | 50 | 50 | 50 | [3] |

Table 2: Antifungal Activity of Selected Thiourea Derivatives (MIC in µg/mL)

| Compound/Sample | Aspergillus fumigatus | Penicillium chrysogenum | Fusarium graminearum | Reference |

| 4-Bromophenylthiourea | 150 | 125 | 150 | [3] |

| 4-Methyl-phenylthiourea | 125 | 150 | 125 | [3] |

| 2,5-Dichloro-phenylthiourea | 150 | 125 | 150 | [3] |

| 4-Chloro-phenylthiourea | 125 | 150 | 125 | [3] |

| Chloramphenicol (Standard) | 50 | 50 | 50 | [3] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of thiourea derivatives is typically evaluated using standard microbiology techniques. The following protocols are based on methodologies described in the cited literature.

Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative screening method to assess antimicrobial activity.[3]

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Acetylphenyl)-3-benzylthiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The compound 1-(4-Acetylphenyl)-3-benzylthiourea belongs to this class and is a candidate for in vitro screening to determine its potential therapeutic applications. These application notes provide detailed protocols for the preliminary in vitro evaluation of this compound, focusing on its potential cytotoxic and enzyme inhibitory activities. The provided protocols are based on established methodologies for the assessment of thiourea derivatives.[5][6][7]

Chemical Information

| Compound Name | This compound |

| Structure | (Structure to be inserted if available) |

| Molecular Formula | C16H16N2OS |

| Molecular Weight | 284.38 g/mol |

| CAS Number | (Not readily available in search results) |

| Appearance | Typically a solid at room temperature |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Quantitative Data Summary for Structurally Similar Thiourea Derivatives

The following table summarizes the in vitro biological activities of thiourea derivatives structurally related to this compound, providing a reference for expected activity ranges.

| Compound | Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease Inhibition | Jack bean urease | 2.12 ± 0.12 | [8] |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Tyrosinase Inhibition | Mushroom tyrosinase | 120.70 | [9] |

| Indole-thiourea derivative 4b | Tyrosinase Inhibition | Mushroom tyrosinase | 5.9 ± 2.47 | [10] |

| N1,N3-disubstituted-thiosemicarbazone 7 | Cytotoxicity (MTT Assay) | HCT116 | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | Cytotoxicity (MTT Assay) | HepG2 | 1.74 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | Cytotoxicity (MTT Assay) | MCF-7 | 7.0 | [5] |

| 3-(trifluoromethyl)phenylthiourea analog 2 | Cytotoxicity (MTT Assay) | SW480 | 1.5 - 8.9 | [7] |

| 3-(trifluoromethyl)phenylthiourea analog 8 | Cytotoxicity (MTT Assay) | SW620 | 1.5 - 8.9 | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured, which is directly proportional to the number of viable cells.

Materials and Reagents:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT116)[5]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like doxorubicin (positive control).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Tyrosinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which then undergoes a series of reactions to form melanin. The formation of dopachrome, an intermediate in the melanin synthesis pathway, can be monitored spectrophotometrically at 475 nm.

Materials and Reagents:

-

This compound

-

Mushroom tyrosinase

-

L-tyrosine

-

Potassium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in potassium phosphate buffer.

-

Prepare a solution of mushroom tyrosinase in potassium phosphate buffer.

-

Prepare a solution of L-tyrosine in potassium phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well in the specified order:

-

20 µL of the test compound solution at various concentrations.

-

140 µL of potassium phosphate buffer.

-

20 µL of mushroom tyrosinase solution.

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-tyrosine solution.

-

Include a negative control (without inhibitor) and a positive control (with kojic acid).

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Diagrams

Caption: General workflow for in vitro assays of this compound.

Caption: Potential mechanisms of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell Viability Assay Using 1-(4-Acetylphenyl)-3-benzylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities.[1][2] These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cancer progression.[3] 1-(4-Acetylphenyl)-3-benzylthiourea is a specific thiourea derivative with potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the cell viability and cytotoxic effects of this compound on cancer cell lines.

The protocols outlined below describe standard colorimetric assays for determining cell viability: MTT, XTT, and WST-1. These assays are based on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. While specific quantitative data for this compound is not extensively available in the public domain, this document provides representative data from closely related thiourea derivatives to illustrate the expected outcomes and data presentation.

Potential Mechanism of Action

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein tyrosine kinases, topoisomerases, and sirtuins.[2][3] Based on the structure of this compound and literature on related compounds, potential molecular targets include the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[4][5]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and metastasis.[6][7] Inhibition of EGFR is a well-established strategy in cancer therapy.

SIRT2 is a class III histone deacetylase that plays a complex role in tumorigenesis, with its effects being context-dependent.[8][9] In some cancers, SIRT2 acts as a tumor promoter by deacetylating and activating proteins involved in cell cycle progression and metabolism.[10] Therefore, inhibition of SIRT2 could be a viable anticancer strategy.

Data Presentation: Representative Cytotoxicity of Thiourea Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various thiourea derivatives against different human cancer cell lines, as determined by cell viability assays. This data is provided to offer a comparative reference for the potential efficacy of this compound.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | MTT | 310 | [11] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | MTT | 940 | [11] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | Not Specified | 0.2 | [12] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | MTT | 9.0 | [12] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | MTT | 1.5 | [12] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | MTT | 6.3 | [12] |

| Chiral Dipeptide Thioureas | BGC-823 (Gastric) | MTT | 20.9 - 103.6 | [13] |

| Chiral Dipeptide Thioureas | A549 (Lung) | MTT | 19.2 - 112.5 | [13] |

| N-benzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | MTT | 640 | [12] |

| N-benzoyl-3-allylthiourea | MCF-7 (Breast) | MTT | 1470 | [12] |

Experimental Protocols

Herein are detailed protocols for three common cell viability assays that can be employed to evaluate the cytotoxic effects of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized for spectrophotometric quantification.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

XTT labeling reagent

-